Ald-Ph-amido-PEG2-C2-Boc
Description
Evolution of Linker Chemistries in Chemical Biology
Linker chemistry has undergone a significant evolution, driven by the need for more stable, effective, and precisely targeted bioconjugates. abzena.com Early antibody-drug conjugates (ADCs), for instance, were hampered by unstable linkers that led to premature release of cytotoxic payloads and off-target toxicity. abzena.combiopharminternational.com This prompted the refinement of linker technologies to improve stability and control over drug release. abzena.com
The progression of linker technology can be categorized into distinct generations. First-generation ADCs often used chemistries that resulted in a heterogeneous mixture of products with varying drug-to-antibody ratios (DARs). biopharminternational.com Subsequent innovations led to the development of site-specific conjugation techniques, which allow for the creation of well-defined and uniform ADCs. abzena.com This shift from stochastic to site-specific methods has been crucial in producing bioconjugates with consistent and predictable pharmacological properties. abzena.com
Modern linker design now incorporates a variety of strategies, including cleavable and non-cleavable linkers. proteogenix.science Cleavable linkers are designed to release their cargo in response to specific triggers within the target cell environment, such as changes in pH or the presence of certain enzymes. abzena.comproteogenix.science Non-cleavable linkers, in contrast, release the payload only after the complete degradation of the antibody component. proteogenix.science The choice between these strategies depends on the specific application, including the nature of the antibody, the payload, and the target. abzena.comproteogenix.science The latest advancements include linkers that can mask the hydrophobicity of payloads to prevent aggregation and improve pharmacokinetic properties. biopharminternational.comamericanpharmaceuticalreview.com
Significance of Polyethylene (B3416737) Glycol (PEG) in Bioconjugation Strategies
Polyethylene glycol (PEG) is a synthetic, hydrophilic polymer widely utilized in biomedical applications due to its biocompatibility and unique physicochemical properties. mdpi.commdpi.com The process of covalently attaching PEG chains to molecules, known as PEGylation, has become a gold standard for improving the therapeutic efficacy of proteins, peptides, and small molecule drugs. mdpi.comucl.ac.be Ald-Ph-PEG2-t-butyl ester is an example of a heterobifunctional PEG linker, designed to connect different molecular entities. chemicalbook.comaxispharm.com
A primary advantage of PEGylation is the enhanced aqueous solubility it imparts to hydrophobic molecules. nih.govcreative-biolabs.com The repeating ethylene (B1197577) oxide units in the PEG chain form hydrogen bonds with water molecules, creating a hydration shell around the conjugated molecule. chempep.comnih.gov This property is particularly beneficial for the formulation of drugs with poor water solubility, improving their bioavailability. axispharm.com The biocompatibility of PEG is well-established, with PEG and PEGylated drugs being approved by regulatory bodies like the U.S. Food and Drug Administration (FDA). mdpi.comsigmaaldrich.com This low toxicity and biocompatibility make PEG-based linkers suitable for a vast array of biomedical applications. precisepeg.com
The hydration shell created by PEG chains provides a "stealth" effect, sterically hindering non-specific interactions between the bioconjugate and other biological components like proteins. chempep.commdpi.com This shielding reduces opsonization (the process of plasma proteins binding to a foreign molecule), which in turn decreases clearance by the mononuclear phagocyte system. nih.gov Consequently, PEGylated nanoparticles and drugs exhibit reduced non-specific uptake. nih.gov Furthermore, PEGylation can prevent the aggregation of proteins by masking hydrophobic patches on their surface, which is a common issue that can compromise the stability and efficacy of protein-based therapeutics. unige.ch
PEGylation significantly alters the pharmacokinetic and pharmacodynamic profiles of therapeutic agents. researchgate.net By increasing the hydrodynamic radius of a molecule, PEGylation reduces its renal clearance rate, leading to a prolonged circulation half-life in the body. chempep.comresearchgate.netnih.gov This extended presence in the bloodstream can result in more sustained and constant plasma concentrations, potentially increasing the clinical effectiveness of the drug. researchgate.net The modification can also protect therapeutic proteins from degradation by proteolytic enzymes. nih.govresearchgate.net These changes in pharmacokinetics directly influence the pharmacodynamics, allowing for less frequent administration while maintaining therapeutic levels of the drug. researchgate.net
The properties of PEG linkers can be precisely controlled by varying the number of ethylene glycol units. chempep.com This allows for the synthesis of PEGs with a specific molecular weight and length, which in turn determines the hydrodynamic radius of the resulting bioconjugate. sigmaaldrich.comnih.gov The length of the PEG chain is a critical parameter that influences several aspects of the bioconjugate's behavior, including solubility, steric hindrance, and pharmacokinetic properties. chempep.com For instance, higher molecular weight PEGs generally provide a greater shielding effect and lead to longer circulation times. nih.gov The architecture of the PEG can also be varied, with linear, branched, and multi-arm PEGs being available, each offering different geometric and functional advantages. sigmaaldrich.comsigmaaldrich.com Studies have shown a linear relationship between the molecular weight of the attached PEG and the hydrodynamic radius of the resulting PEGylated protein. nih.gov
While PEG is generally considered to have low immunogenicity, it is not entirely immunologically inert. mdpi.comucl.ac.be There is growing evidence that the administration of PEGylated drugs can lead to the formation of anti-PEG antibodies (e.g., anti-PEG IgM and IgG). mdpi.comnih.gov These antibodies can be pre-existing in some individuals or induced by treatment with PEG-containing products. mdpi.comeuropa.eu The presence of anti-PEG antibodies can lead to an accelerated blood clearance (ABC) phenomenon, where subsequent doses of a PEGylated drug are cleared much more rapidly from circulation, reducing its efficacy. mdpi.com In some cases, this immune response can cause hypersensitivity reactions. mdpi.com Therefore, the potential for immunogenicity is an important consideration in the design and clinical use of PEGylated therapeutics, and researchers are exploring alternatives to PEG to overcome this issue. mdpi.com
Data Tables
Table 1: Properties of Ald-Ph-PEG2-t-butyl ester
| Property | Value | Source |
| Chemical Name | Ald-Ph-PEG2-t-butyl ester | chemicalbook.com |
| CAS Number | 1807521-09-0 | chemicalbook.com |
| Molecular Formula | C19H27NO6 | chemicalbook.com |
| Molecular Weight | 365.42 g/mol | chemicalbook.com |
| Description | A PEG-based PROTAC linker reactive with aminooxy-containing molecules. The t-butyl ester is a protecting group that can be removed under acidic conditions. | chemicalbook.com |
Table 2: Summary of Key Effects of PEGylation
| Effect | Description | Key Findings |
| Enhanced Solubility | Increases the solubility of hydrophobic molecules in aqueous environments. | PEGylation can enhance the solubility of certain drugs by about 1000-fold. nih.gov |
| Improved Biocompatibility | PEG is non-toxic and generally well-tolerated in biological systems. | PEG-conjugated drugs have been approved for human use by the FDA. mdpi.com |
| Reduced Non-Specific Interactions | The PEG hydration shell sterically hinders binding to plasma proteins, reducing opsonization and clearance. | PEGylation reduces protein adsorption and recognition by the immune system. chempep.comnih.gov |
| Prolonged Circulation Time | Increases the hydrodynamic size of molecules, reducing renal clearance and extending the in-vivo half-life. | PEGylation can increase the plasma half-life of enzymes like asparaginase (B612624) from 20 hours to 357 hours in humans. ualberta.ca |
| Reduced Immunogenicity | Can mask antigenic sites on proteins, thereby reducing their recognition by the immune system. | PEGylation has been shown to decrease the immunogenicity and antigenicity of proteins. ucl.ac.beresearchgate.net |
| Potential for Anti-PEG Antibodies | The immune system can generate antibodies against the PEG polymer itself. | Anti-PEG antibodies can lead to accelerated blood clearance (ABC) of PEGylated drugs. mdpi.com |
Overview of Ald-Ph-PEG2-t-butyl ester as a Heterobifunctional Linker
Ald-Ph-PEG2-t-butyl ester is a specialized chemical tool known as a heterobifunctional linker, designed for use in bioconjugation. chemicalbook.commedkoo.com This compound possesses two different reactive groups, allowing for the sequential or simultaneous connection of two distinct molecules. Such linkers are integral in the construction of complex biomolecular architectures, including antibody-drug conjugates (ADCs). medchemexpress.comaxispharm.com The designation "Ald-Ph-PEG2-t-butyl ester" describes its key chemical components: an aldehyde group (Ald), a phenyl ring (Ph), a short polyethylene glycol spacer (PEG2), and a tert-butyl ester group. chemicalbook.commedkoo.comcd-bioparticles.net
Dual Functionality: Aldehyde and Protected Ester Moieties
The core utility of Ald-Ph-PEG2-t-butyl ester lies in its dual reactive capabilities. It features an aldehyde group and a tert-butyl ester, which serve distinct purposes in conjugation chemistry. chemicalbook.combroadpharm.com
The aldehyde group is a reactive carbonyl functional group that can participate in several types of chemical reactions. rsc.orgresearchgate.net A common application is its reaction with molecules containing an aminooxy group to form a stable oxime linkage. broadpharm.com It can also react with hydrazide-containing molecules to form hydrazone bonds. thermofisher.com These reactions are often employed in bioconjugation due to their high specificity and efficiency under mild, physiologically compatible conditions. nih.govnih.gov
The tert-butyl ester acts as a protected form of a carboxylic acid. axispharm.com The tert-butyl group is a protecting group, meaning it temporarily blocks the reactivity of the carboxylic acid. This protection is crucial to prevent unintended reactions while the aldehyde end of the linker is being utilized. broadpharm.com The tert-butyl ester is stable under many reaction conditions but can be selectively removed, typically under acidic conditions, to reveal the carboxylic acid. chemicalbook.comacs.org This deprotection step allows for a subsequent conjugation reaction at this newly available site. For instance, the revealed carboxylic acid can be activated to react with primary amines on a target molecule, forming a stable amide bond. thermofisher.com
The strategic use of the t-butyl ester protecting group allows for a controlled, stepwise conjugation process. This is essential when building well-defined molecular constructs, ensuring that different components are attached at specific locations within the final conjugate. A variety of reagents can be used for the deprotection of tert-butyl esters, including trifluoroacetic acid (TFA) in dichloromethane (B109758) or aqueous phosphoric acid, which offers a milder, more environmentally friendly option. acs.orgrsc.org The choice of deprotection agent can be critical to avoid the degradation of sensitive biomolecules. acs.orgorganic-chemistry.orgresearchgate.net
Role of Phenyl Moiety in Linker Design
The phenyl moiety, a six-carbon aromatic ring, is an integral structural component of the Ald-Ph-PEG2-t-butyl ester linker. This group is not merely a spacer; it imparts specific properties to the linker and the resulting conjugate. The phenyl group provides rigidity and a defined spatial orientation to the linker, which can be important for positioning the conjugated molecules correctly relative to each other.
Significance of PEG2 Spacer Length
The "PEG2" in Ald-Ph-PEG2-t-butyl ester refers to a spacer arm composed of two repeating ethylene glycol units. This polyethylene glycol (PEG) spacer is a critical element in the linker's design, primarily because it is hydrophilic and flexible. rsc.orgqyaobio.com
The key functions of the PEG spacer include:
Reducing Aggregation: The hydrophilicity of the PEG spacer can mitigate nonspecific hydrophobic interactions that often lead to aggregation and precipitation of bioconjugates. rsc.org
Providing Flexibility and Spacing: The PEG chain acts as a flexible arm, providing spatial separation between the conjugated molecules. qyaobio.com This can be important to ensure that the biological activity of a protein or antibody is not sterically hindered by the attached molecule.
Improving Pharmacokinetics: In therapeutic applications, PEGylation (the attachment of PEG chains) is a well-established method to improve the stability and circulation half-life of drugs in the body. lifetein.com Even short PEG spacers can contribute to more favorable properties of the conjugate. rsc.org
The length of the PEG spacer is a critical design parameter. A PEG2 spacer is relatively short, and the choice of this specific length is often a balance between providing sufficient spacing and solubility without adding excessive molecular weight. rsc.org In some cases, a shorter PEG spacer like PEG2 has been found to be more efficient for conjugation and can result in conjugates with better in vitro potency compared to longer PEG chains. rsc.org
Reagent Grade for Research Applications
Ald-Ph-PEG2-t-butyl ester is supplied at a reagent grade, which is suitable for research and development purposes. broadpharm.com The grade of a chemical reagent indicates its purity and is a critical factor in ensuring the reliability and reproducibility of experimental results. labmanager.com
Several grading systems exist, with some of the most common being:
ACS Grade: This grade meets or exceeds the purity standards set by the American Chemical Society (ACS). It is generally considered the highest purity grade and is suitable for most analytical and research applications requiring stringent quality specifications (typically ≥95% purity). labmanager.comacs.orgspectrumchemical.com
Reagent Grade: This grade is generally comparable to ACS grade and is suitable for many laboratory and analytical uses. labmanager.com
USP Grade: This grade meets the standards of the United States Pharmacopeia, making it acceptable for food, drug, or medicinal use. labmanager.com
For research applications, using a high-purity reagent grade chemical is important to avoid introducing impurities that could interfere with the reaction or lead to the formation of undesirable side products. acs.org A Certificate of Analysis (CoA) is often provided by the supplier, which details the purity and other measured physical and chemical properties of the specific batch of the reagent. sigmaaldrich.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
tert-butyl 3-[2-[2-[(4-formylbenzoyl)amino]ethoxy]ethoxy]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27NO6/c1-19(2,3)26-17(22)8-10-24-12-13-25-11-9-20-18(23)16-6-4-15(14-21)5-7-16/h4-7,14H,8-13H2,1-3H3,(H,20,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXMPBIQFYCJYBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCOCCNC(=O)C1=CC=C(C=C1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401124483 | |
| Record name | Propanoic acid, 3-[2-[2-[(4-formylbenzoyl)amino]ethoxy]ethoxy]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401124483 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
365.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1807521-09-0 | |
| Record name | Propanoic acid, 3-[2-[2-[(4-formylbenzoyl)amino]ethoxy]ethoxy]-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1807521-09-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propanoic acid, 3-[2-[2-[(4-formylbenzoyl)amino]ethoxy]ethoxy]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401124483 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations
General Principles of PEG Functionalization
Polyethylene (B3416737) glycol (PEG) is a biocompatible and hydrophilic polymer widely utilized in biomedical fields due to its ability to improve the pharmacokinetic properties of conjugated molecules. mdpi.compreprints.org The functionalization of PEG is key to its application, allowing it to be attached to various substrates, including proteins, peptides, and small molecules. preprints.orgnih.gov
Terminal Hydroxyl Group Modification
The terminal hydroxyl groups of PEG chains are the primary sites for chemical modification. mdpi.compreprints.org A common strategy involves activating the hydroxyl group to create a better leaving group, facilitating nucleophilic substitution. mdpi.com This can be achieved through processes like tosylation or mesylation, where the hydroxyl group reacts with tosyl chloride or mesyl chloride, respectively. preprints.org The resulting tosylated or mesylated PEG can then readily react with a variety of nucleophiles to introduce different functional groups. mdpi.com For instance, reaction with sodium azide (B81097) introduces an azide group, while reaction with sodium hydrosulfide (B80085) yields a thiol group. mdpi.com
Another approach to modify the terminal hydroxyl groups is through oxidation to form aldehydes. preprints.org However, direct oxidation of PEG's hydroxyl groups can be challenging due to low reactivity and the potential for side reactions. researchgate.net
Controlled Polymerization Techniques for PEG Backbone Synthesis
The synthesis of the PEG backbone itself can be controlled to produce polymers with specific molecular weights and low dispersity, which is crucial for many applications. mdpi.comsigmaaldrich.com Anionic ring-opening polymerization of ethylene (B1197577) oxide is a common method used to synthesize PEG. nih.gov This process is typically initiated by a nucleophile like a hydroxide (B78521) or methoxide (B1231860) ion. nih.gov
More advanced techniques, known as controlled radical polymerization (CRP), offer even greater control over the polymer architecture. sigmaaldrich.com These methods, which include Atom Transfer Radical Polymerization (ATRP), Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, and Nitroxide-Mediated Polymerization (NMP), allow for the synthesis of well-defined block copolymers and other complex structures. mdpi.comsigmaaldrich.com For example, RAFT polymerization has been successfully used to create amphiphilic diblock copolymers of PEG and poly(1-vinylimidazole). mdpi.com These controlled polymerization techniques are essential for producing tailored PEG derivatives for specific applications. acs.org
Synthesis of Aldehyde-Functionalized PEG Derivatives
Aldehyde-functionalized PEGs are particularly useful for their ability to react specifically with amine groups on biomolecules, forming a Schiff base which can be further stabilized by reduction. mdpi.comcreativepegworks.com
Introduction of Aldehyde Groups onto PEG Chains
Several methods exist for introducing aldehyde functionalities onto PEG chains. One common method is the oxidation of a terminal hydroxyl group. preprints.org Reagents like Dess-Martin periodinane can be used for this purpose. rsc.org
A two-step approach reported by Mauri and colleagues involves first functionalizing PEG with terminal alkenes, followed by ozonolysis and reduction with dimethyl sulfide (B99878) to yield the aldehyde. researchgate.net This method is noted for producing stable and reactive derivatives without compromising the structural integrity of the PEG chain. researchgate.net Another strategy involves the reductive amination of a PEG-aldehyde with an ammonium (B1175870) salt in the presence of a reducing agent like sodium cyanoborohydride. google.com
Strategies for Masked Aldehyde Protection (e.g., Acetals)
To prevent unwanted reactions of the highly reactive aldehyde group during synthesis or storage, it is often necessary to protect it. nih.gov Acetals are commonly used as protecting groups for aldehydes. nih.gov For instance, two novel epoxide monomers, 3,3-dimethoxy-propanyl glycidyl (B131873) ether (DMPGE) and 3,3-dimethoxy-2,2-dimethylpropanyl glycidyl ether (DDPGE), have been developed to introduce multiple aldehyde functionalities into the PEG backbone in a protected form. researchgate.net The acetal (B89532) protecting group is stable under the basic conditions of anionic ring-opening polymerization. researchgate.net This allows for the synthesis of PEG copolymers with protected aldehyde groups distributed along the polymer chain. researchgate.net
Deprotection of Aldehyde Functionalities
The final step in the synthesis of many aldehyde-functionalized PEGs is the deprotection of the masked aldehyde group. researchgate.net The conditions for deprotection must be chosen carefully to avoid degradation of the PEG chain or other functional groups. For acetal-protected aldehydes, deprotection is typically achieved under acidic conditions. researchgate.net For example, copolymers containing DDPGE can be successfully deprotected in acidic media to reveal the aldehyde functionalities. researchgate.net In some cases, a weak Lewis acid can be used for the conversion of acetals to aldehydes to avoid the use of strong mineral acids that could damage the substrate. nih.gov The tert-butyl ester group in Ald-Ph-PEG2-t-butyl ester can also be removed under acidic conditions to yield a carboxylic acid. chemicalbook.comamerigoscientific.com
Interactive Data Table: Properties of Ald-Ph-PEG2-t-butyl ester and Related Compounds
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Features |
| Ald-Ph-PEG2-t-butyl ester | 1807521-09-0 | C19H27NO6 | 365.42 | Phenyl aldehyde, PEG2 linker, t-butyl ester. medkoo.comchemicalbook.com |
| Ald-Ph-PEG2-NHBoc | 1807503-90-7 | C19H28N2O6 | 380.4 | Phenyl aldehyde, PEG2 linker, Boc-protected amine. nih.gov |
| Ald-CH2-PEG4-t-butyl ester | Not Available | Not Available | Not Available | Aliphatic aldehyde, PEG4 linker, t-butyl ester. amerigoscientific.com |
Synthesis of t-butyl Ester-Protected Carboxyl PEG Derivatives
The synthesis of polyethylene glycol (PEG) derivatives bearing a carboxylic acid protected by a t-butyl ester is a foundational step in creating various heterobifunctional linkers. This process involves introducing a carboxyl group onto the PEG chain and subsequently protecting it to allow for selective reactions at other sites of the molecule.
Introduction of Carboxylic Acid Functionality
There are two primary strategies for introducing a carboxylic acid group onto a polyethylene glycol chain. google.com
The first method involves the chemical modification of a terminal hydroxyl group of a standard PEG molecule. This can be achieved by reacting the hydroxyl group with an appropriate reagent to append a carboxyl-containing moiety. google.comresearchgate.net Common reactions include esterification or amidation. researchgate.net For instance, reacting a hydroxyl-terminated PEG with an anhydride (B1165640) like succinic anhydride will result in a terminal carboxylic acid connected via an ester linkage.
The second, more direct method, involves the oxidation of the terminal primary alcohol of the PEG chain to a carboxylic acid. google.com While several oxidizing agents can be used, this approach requires careful control of reaction conditions to prevent the cleavage of the ether bonds within the PEG backbone, which is a potential side reaction. google.com A milder, two-step alternative involves the initial oxidation of the alcohol to an aldehyde, followed by further oxidation to the carboxylic acid. google.com Alternatively, commercially available carboxyl-terminated PEGs can be used as starting materials, bypassing this synthetic step. researchgate.netcreativepegworks.com
Protection with t-butyl Group
Once the carboxylic acid functionality is in place, it is often necessary to protect it to prevent it from participating in subsequent reactions. The tert-butyl (t-butyl) group is a widely used protecting group for carboxylic acids due to its stability under a variety of reaction conditions, particularly basic and nucleophilic conditions. google.comcd-bioparticles.net
The protection is typically achieved through standard esterification procedures. smolecule.com This involves reacting the carboxyl-functionalized PEG with a source of the t-butyl group, such as isobutylene (B52900) or tert-butanol, under acidic catalysis. The resulting t-butyl ester effectively masks the reactivity of the carboxylic acid. cd-bioparticles.netsmolecule.com This protection strategy is crucial for the synthesis of heterobifunctional PEGs, as it allows for the selective modification of the other end of the PEG chain without interference from the acidic proton or the nucleophilicity of the carboxylate. cd-bioparticles.netcd-bioparticles.netcd-bioparticles.net
Acid-Catalyzed Deprotection of t-butyl Ester
A key advantage of using the t-butyl ester as a protecting group is its facile removal under acidic conditions. smolecule.comcreativepegworks.com The cleavage of the t-butyl ester regenerates the free carboxylic acid, which can then be used for further conjugation, for example, by reacting with primary amines in the presence of activating agents like EDC or DCC. cd-bioparticles.netcd-bioparticles.netamerigoscientific.com
The deprotection is an acid-catalyzed process, commonly achieved using strong acids such as trifluoroacetic acid (TFA), often in a solvent like dichloromethane (B109758) (DCM). acs.org The mechanism involves the protonation of the ester oxygen, followed by the elimination of the stable tert-butyl cation, which is then quenched to form isobutylene and water. This process is generally clean and efficient. smolecule.comamerigoscientific.comamerigoscientific.comcreative-biolabs.com The ability to selectively deprotect the t-butyl ester in the presence of other functional groups (assuming they are stable to acid) is a cornerstone of its utility in multi-step synthesis. cd-bioparticles.net It's noteworthy that the deprotection of a t-butyl ester is a reversible process, which contrasts with the irreversible nature of the deprotection of an N-Boc group, a principle that can be exploited for selective deprotection in molecules containing both moieties. researchgate.net
Synthetic Routes for Ald-Ph-PEG2-t-butyl ester
The synthesis of a complex molecule like Ald-Ph-PEG2-t-butyl ester, which has two distinct reactive ends, requires carefully planned synthetic strategies. These strategies typically rely on the sequential introduction of functional groups and the use of orthogonal protecting groups to ensure that reactions occur at the desired positions.
Sequential Functionalization Strategies
Sequential functionalization is a synthetic approach where the different functional groups of a bifunctional molecule are introduced in a stepwise manner. This strategy is essential for creating heterobifunctional linkers from symmetric starting materials like polyethylene glycol. nih.gov
For Ald-Ph-PEG2-t-butyl ester, a plausible synthetic route would start with a PEG derivative that is already functionalized at one end. A common precursor is a mono-protected, bifunctional PEG molecule, such as HO-PEG2-COOtBu or H₂N-PEG2-COOtBu. cd-bioparticles.netamerigoscientific.com
Table 2: Plausible Sequential Synthesis Route
| Step | Reactants | Reagents/Conditions | Product | Purpose |
|---|---|---|---|---|
| 1 | HO-PEG2-COOtBu | 4-Formylbenzoic acid, DCC/DMAP | Ald-Ph-PEG2-t-butyl ester (via ester linkage) | Introduction of the aldehyde-phenyl group via esterification. |
| 2 | H₂N-PEG2-COOtBu | 4-Formylbenzoic acid, EDC/HOBt | Ald-Ph-PEG2-t-butyl ester (via amide linkage) | Introduction of the aldehyde-phenyl group via amidation, forming a stable amide bond. This matches the known structure. medkoo.com |
The second route, involving an amine-terminated PEG precursor, is consistent with the known benzamido structure of the target compound. medkoo.com This sequential approach, where the t-butyl protected carboxyl end is pre-formed and then the aldehyde-containing aromatic ring is coupled to the other end, ensures the precise construction of the desired heterobifunctional architecture. google.com
Analytical Characterization of Synthesized Ald-Ph-PEG2-t-butyl ester Precursors and Final Compound
The rigorous analytical characterization of both the final product, Ald-Ph-PEG2-t-butyl ester, and its synthetic precursors is essential to confirm the chemical structure, verify identity, and determine the purity of the synthesized compounds. This process relies on a combination of advanced spectroscopic and chromatographic techniques. These methods ensure that the starting materials and intermediates possess the required structural integrity and purity before their use in subsequent synthetic steps. The final compound must be thoroughly analyzed to validate that the intended chemical transformations have occurred successfully and to quantify its level of purity.
Spectroscopic Methods (e.g., NMR, MS)
Spectroscopic techniques are fundamental for the structural elucidation of Ald-Ph-PEG2-t-butyl ester. Methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) provide detailed information about the molecule's atomic arrangement and mass, respectively.
Nuclear Magnetic Resonance (NMR) Spectroscopy is used to map the carbon-hydrogen framework of the molecule. While specific primary spectra for Ald-Ph-PEG2-t-butyl ester are not detailed in publicly available literature, the expected resonances in ¹H and ¹³C NMR spectra can be predicted based on its known structure. For instance, ¹H NMR would be expected to show distinct signals for the aromatic protons of the phenyl ring, a characteristic peak for the aldehyde proton, signals corresponding to the ethylene glycol (PEG) chain protons, and a prominent singlet for the nine equivalent protons of the t-butyl group. Similarly, ¹³C NMR would provide data on the different carbon environments within the molecule. The characterization of synthetic intermediates via NMR is a standard practice to confirm their structure before proceeding with synthesis. researchgate.netwhiterose.ac.uk Studies on other PEG-containing block copolymers have demonstrated the utility of ¹H NMR in tracking chemical changes, such as hydrolysis. researchgate.net
Mass Spectrometry (MS) is employed to confirm the molecular weight and elemental composition of the target compound. For Ald-Ph-PEG2-t-butyl ester, the theoretical molecular weight and exact mass are key parameters for verification. medkoo.com This technique is also invaluable for analyzing PEGylated molecules, with methods like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) being particularly useful. google.com
| Parameter | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₉H₂₇NO₆ | labcompare.comchemicalbook.com |
| Molecular Weight | 365.43 g/mol | medkoo.com |
| Exact Mass | 365.18 u | medkoo.com |
| IUPAC Name | tert-butyl 3-(2-(2-(4-formylbenzamido)ethoxy)ethoxy)propanoate | medkoo.com |
Chromatographic Purity Assessment (e.g., HPLC)
Chromatographic methods are the gold standard for assessing the purity of synthesized compounds. High-Performance Liquid Chromatography (HPLC) is a particularly powerful and widely used technique for the analysis of PEGylated molecules.
High-Performance Liquid Chromatography (HPLC) is used to separate the final product from any unreacted starting materials, by-products, or other impurities. researchgate.net This technique is highly sensitive and can separate PEGs of differing molecular weights, providing detailed information about the sample's components. For Ald-Ph-PEG2-t-butyl ester, commercial suppliers typically report a purity of greater than 95%, as determined by HPLC. medkoo.comlabcompare.com The presence of the benzaldehyde (B42025) group provides a chromophore, making UV detection a suitable and common method for analysis with HPLC. The use of Reverse-Phase HPLC (RP-HPLC) is also documented as an effective method for the analysis and purification of PEGylated compounds. google.com
| Parameter | Description | Reference |
|---|---|---|
| Analytical Technique | High-Performance Liquid Chromatography (HPLC) | researchgate.net |
| Reported Purity | Typically >95% | medkoo.comlabcompare.com |
| Common Detection Method | UV Detection (facilitated by the benzaldehyde chromophore) | |
| Method Variant | Reverse-Phase HPLC (RP-HPLC) is often used for PEGylated molecules. | google.com |
Bioconjugation Chemistry and Mechanisms
Reactivity of the Aldehyde Moiety of Ald-Ph-PEG2-t-butyl ester
The aldehyde group is a key reactive handle for forming covalent bonds with specific functional groups on other molecules. Its reactivity is central to the utility of Ald-Ph-PEG2-t-butyl ester in creating bioconjugates.
The reaction between the aldehyde group of Ald-Ph-PEG2-t-butyl ester and a hydrazide-containing molecule results in the formation of a hydrazone bond. broadpharm.com This reaction is a condensation reaction where a molecule of water is eliminated. Hydrazone linkages are particularly useful in the development of antibody-drug conjugates (ADCs) due to their acid-labile nature. axispharm.com This characteristic allows for the targeted release of a conjugated drug in the acidic environments of endosomes and lysosomes (pH 4.8-6.0). axispharm.com
The formation of hydrazone bonds typically occurs under mild acidic conditions, with an optimal pH range of 5 to 7. broadpharm.comnih.gov While generally stable, the rate of hydrazone formation at neutral pH can be relatively slow. rsc.org However, the use of catalysts can accelerate the reaction. rsc.org The stability of the resulting hydrazone bond is influenced by electronic factors in its vicinity. nih.gov
Table 1: Hydrazone Bond Formation
| Reactants | Product Linkage | Key Features |
|---|
The aldehyde moiety of Ald-Ph-PEG2-t-butyl ester readily reacts with aminooxy groups to form highly stable oxime bonds. axispharm.cominterchim.fr This reaction is highly specific and can proceed under mild, aqueous conditions, often at physiological pH without the need for a catalyst. axispharm.com Mildly acidic conditions can, however, increase the rate of oxime formation. axispharm.com
Oxime bonds are known for their exceptional stability compared to hydrazone bonds, making them suitable for applications where a robust and permanent linkage is required. nih.govaxispharm.com The increased stability is attributed to the higher electronegativity of the oxygen atom compared to the nitrogen atom in the hydrazone linkage. nih.gov This stability makes oxime linkages valuable in various biomedical research and therapeutic applications, including protein labeling and drug delivery. axispharm.com The reaction between an aminooxy-PEG derivative and an aldehyde-containing molecule forms an oxime bond that can be further stabilized by reduction with sodium borohydride (B1222165) (NaBH4) to create a hydroxylamine (B1172632) linkage. biochempeg.com
Table 2: Oxime Bond Formation
| Reactants | Product Linkage | Key Features |
|---|
Reductive amination provides a versatile method for forming a stable carbon-nitrogen bond between the aldehyde group of Ald-Ph-PEG2-t-butyl ester and a primary amine. This two-step process involves the initial formation of an imine intermediate, which is then reduced to a secondary amine. masterorganicchemistry.comharvard.edu This method is highly effective for creating substituted amines and avoids the issue of over-alkylation that can occur with direct alkylation of amines. masterorganicchemistry.comharvard.edu
A variety of reducing agents can be employed for this purpose, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being common choices due to their ability to selectively reduce the iminium ion in the presence of the original aldehyde. masterorganicchemistry.comharvard.edu The reaction is typically carried out under mild conditions and can be used to attach a wide array of molecules containing primary amine groups. masterorganicchemistry.comorganic-chemistry.org
The choice between hydrazone and oxime linkages often depends on the desired stability of the bioconjugate. Hydrazone bonds are generally reversible under acidic conditions, a feature that is exploited in controlled-release drug delivery systems. axispharm.com In contrast, oxime bonds are significantly more stable and are considered essentially permanent under physiological conditions. nih.govaxispharm.com
Studies have shown that the rate of hydrolysis for oximes is nearly 1000-fold lower than that for simple hydrazones. scispace.com The stability of both linkages is influenced by steric and electronic factors. For instance, hydrazones derived from ketones are generally more stable than those from aldehydes. nih.gov The stability of both hydrazone and oxime linkages can be further enhanced by reducing the C=N double bond, for example, with sodium cyanoborohydride. nih.gov
Table 3: Comparative Stability of Linkages
| Linkage | Reversibility | Relative Stability | Key Application |
|---|---|---|---|
| Hydrazone | Reversible (acidic pH) axispharm.com | Less stable than oximes nih.govaxispharm.com | Controlled drug release axispharm.com |
| Oxime | Generally stable axispharm.com | More stable than hydrazones nih.govaxispharm.com | Stable bioconjugation interchim.fr |
Reactivity of the t-butyl Ester Moiety of Ald-Ph-PEG2-t-butyl ester
The t-butyl ester group in Ald-Ph-PEG2-t-butyl ester serves a critical role as a protecting group for a carboxylic acid.
The tert-butyl (t-butyl) ester is a well-established acid-labile protecting group for carboxylic acids. chempep.com Its primary function in a molecule like Ald-Ph-PEG2-t-butyl ester is to prevent the carboxylic acid from participating in unwanted side reactions during the conjugation of the aldehyde moiety. chempep.com This selective protection allows for controlled, stepwise reactions.
Once the desired conjugation at the aldehyde terminus is complete, the t-butyl group can be cleanly removed under mild acidic conditions, typically using trifluoroacetic acid (TFA), to reveal the free carboxylic acid. chempep.combiochempeg.com This newly exposed carboxylic acid can then be used for subsequent conjugation reactions, such as forming an amide bond with a primary amine. This bifunctional design provides meticulous control over the reactivity and allows for the synthesis of highly specific and complex bioconjugates. chempep.com The ability to selectively deprotect the t-butyl ester in the presence of other functional groups is a key advantage in multistep synthetic strategies. organic-chemistry.orgmanchester.ac.ukacs.org
Post-Conjugation Deprotection to Yield Carboxylic Acid
Following the initial conjugation reaction involving the aldehyde group, the tert-butyl (t-butyl) ester moiety serves as a protecting group for a latent carboxylic acid. The removal of this protecting group is a critical step to enable the second stage of conjugation. This deprotection is typically accomplished under acidic conditions. organic-chemistry.org
The most common reagent used for this purpose is trifluoroacetic acid (TFA), often in a solvent like dichloromethane (B109758) (DCM). thermofisher.com The mechanism involves protonation of the ester oxygen, followed by the elimination of isobutylene (B52900), which forms a stable tertiary carbocation as an intermediate. echemi.comstackexchange.com This process efficiently and cleanly converts the t-butyl ester into a free carboxylic acid, ready for subsequent reactions. stackexchange.comnih.gov The byproducts, TFA and isobutylene, are volatile and can be easily removed. commonorganicchemistry.com While TFA is widely used, other acidic conditions can also be employed for this transformation, offering alternatives for substrates that may be sensitive to strong acids. organic-chemistry.orgresearchgate.net
Table 1: Representative Conditions for t-Butyl Ester Deprotection
| Reagent | Typical Conditions | Notes |
|---|---|---|
| Trifluoroacetic Acid (TFA) | 25-50% in Dichloromethane (DCM), Room Temperature | Standard and highly efficient method. Volatile byproducts are easily removed. thermofisher.comnih.gov |
| Aqueous Phosphoric Acid | 85% aqueous solution | An effective and milder, environmentally benign alternative to TFA. organic-chemistry.org |
| Lewis Acids (e.g., BiCl₃, Sn(OTf)₂) | Varies by reagent; often in organic solvent | Can offer high selectivity and may be suitable for sensitive substrates where TFA is too harsh. researchgate.netresearchgate.net |
Subsequent Amide Bond Formation with Amine-Containing Biomolecules
Once the t-butyl group is cleaved to reveal the carboxylic acid, this new functional group can be used to form a stable amide bond with a primary amine on a biomolecule, such as the ε-amine of a lysine (B10760008) residue or the N-terminus of a protein. nih.govmdpi.com This reaction does not proceed spontaneously and requires the activation of the carboxylic acid.
The most prevalent method for this activation is the use of a carbodiimide (B86325) reagent, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS. thermofisher.comtaylorandfrancis.com The process occurs in two main steps:
Activation : EDC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This step is most efficient in acidic conditions (pH 4.5-6.0). thermofisher.comthermofisher.com
Coupling : This intermediate is susceptible to hydrolysis, which would regenerate the carboxylic acid. The addition of NHS or Sulfo-NHS traps the activated acid by forming a more stable NHS ester. nih.gov This amine-reactive ester then efficiently reacts with a primary amine on the target biomolecule (optimally at pH 7.2-8.5) to form a stable amide bond, releasing NHS as a byproduct. mdpi.comthermofisher.comthermofisher.com
This EDC/NHS chemistry is a cornerstone of bioconjugation, enabling the covalent linkage of molecules to proteins and other amine-containing biopolymers. nih.govspirochem.com
Table 2: Common Reagents for Amide Bond Formation
| Carboxylic Acid Activator | Additive | Optimal pH (Activation) | Optimal pH (Amine Coupling) | Resulting Bond |
|---|---|---|---|---|
| EDC | None | 4.5 - 6.0 | 4.5 - 6.0 | Amide |
| EDC | NHS or Sulfo-NHS | 4.5 - 6.0 | 7.2 - 8.5 | Amide |
| DCC | NHS | Non-aqueous | Non-aqueous | Amide |
| HATU | Base (e.g., DIPEA) | ~8.0 | ~8.0 | Amide |
Site-Specific Bioconjugation Applications
The ability to perform controlled, orthogonal reactions makes Ald-Ph-PEG2-t-butyl ester a valuable tool for site-specific bioconjugation, a key goal in protein chemistry to produce homogeneous products with optimized properties. nih.gov
Targeting Engineered Aldehyde Tags (e.g., Formylglycine) on Proteins
A premier application of aldehyde-reactive linkers is the modification of proteins at genetically encoded aldehyde tags. wikipedia.orgpnas.org This technology provides an exceptionally precise method for introducing a unique chemical handle onto a protein at a predetermined location. researchgate.net
The most established method utilizes the Formylglycine-Generating Enzyme (FGE). FGE recognizes a short consensus peptide sequence (e.g., LCTPSR or a minimal CxPxR motif) that has been genetically fused to or inserted into a protein of interest. nih.govresearchgate.netresearchgate.net The enzyme then oxidizes the thiol side chain of the cysteine residue within this tag to an aldehyde, creating a Cα-formylglycine (fGly) residue. nih.govnih.gov
This enzymatic conversion provides a bioorthogonal aldehyde group at a specific site on the protein. pnas.org The aldehyde of the Ald-Ph-PEG2-t-butyl ester linker can then react with this fGly residue through a highly selective oxime or hydrazone ligation. nih.gov This strategy allows for the creation of exceptionally homogeneous bioconjugates, where every molecule is modified at the exact same location with a defined stoichiometry. This level of precision is critical for therapeutic applications like antibody-drug conjugates (ADCs) and for advanced protein engineering, overcoming the heterogeneity associated with traditional conjugation to natural amino acids like lysine. nih.govresearchgate.net
Selective Modification of N-Terminal Amines
One of the most valuable applications of aldehyde-containing linkers like Ald-Ph-PEG2-t-butyl ester is the site-selective modification of the N-terminal α-amine of a protein or peptide. precisepeg.com This selectivity is achieved through a process called reductive amination, which leverages the difference in pKa values between the N-terminal α-amine (typically pKa 7.6–8.0) and the ε-amines of lysine side chains (pKa ~10.5).
The reaction mechanism involves two main steps:
Imine Formation (Schiff Base): The aldehyde group on the linker reacts with a primary amine on the protein to form a reversible imine bond (a Schiff base). By conducting the reaction at a slightly acidic pH (typically between 5.0 and 6.5), the N-terminal amine is largely deprotonated and thus nucleophilic, while the lysine ε-amino groups remain mostly protonated and non-reactive. google.comgoogle.com This pH control is critical for achieving high selectivity for the N-terminus. google.com
Reductive Stabilization: The initially formed imine is unstable and susceptible to hydrolysis. To create a stable linkage, a mild reducing agent is added to the reaction mixture to reduce the imine to a stable secondary amine bond. precisepeg.comnanocs.net Sodium cyanoborohydride (NaBH3CN) is a commonly used reagent for this step because it is selective for the imine and will not reduce the aldehyde starting material or other sensitive functional groups on the protein, such as disulfide bonds. biopharminternational.com
Table 2: Research Findings on Selective N-Terminal Modification via Reductive Amination
| Parameter | Condition/Finding | Significance | Reference |
|---|---|---|---|
| pH Control | Reaction is performed at a pH range of 5.0-6.5. | At this pH, the N-terminal α-amine is more nucleophilic than lysine ε-amines, enabling site-selective conjugation. | nanocs.netgoogle.com |
| Reaction Type | Reductive amination. | Forms a stable, covalent secondary amine bond between the linker and the protein. | google.com |
| Reducing Agent | Sodium cyanoborohydride (NaBH3CN). | Selectively reduces the intermediate Schiff base without affecting disulfide bonds or the starting aldehyde. | biopharminternational.com |
| Linkage Formed | Secondary Amine (-CH2-NH-). | Creates a stable, non-cleavable conjugate while preserving the charge of the original amine group. | google.combiopharminternational.com |
Conjugation to Oxidized Glycans
Glycoproteins, particularly antibodies, offer an alternative site for specific conjugation through their carbohydrate moieties. scholaris.ca The glycan chains, typically located on the Fc region of an antibody, can be chemically modified to introduce reactive aldehyde groups, providing a conjugation site distant from the antigen-binding domains. diva-portal.orgscholaris.ca
The process generally involves two key stages:
Glycan Oxidation: The vicinal diols present in the sugar residues (e.g., mannose, galactose) of the glycoprotein (B1211001) are oxidized using a mild oxidizing agent, most commonly sodium periodate (B1199274) (NaIO4). This reaction cleaves the carbon-carbon bond of the diol and generates two aldehyde groups. scholaris.ca The reaction conditions are carefully controlled to prevent unwanted oxidation of amino acid residues.
Conjugation Reaction: The newly formed aldehyde groups on the glycan are then available to react with specific functionalities. While the aldehyde on Ald-Ph-PEG2-t-butyl ester cannot directly react with these new aldehydes, this linker is used in chemistries that target these sites. The aldehyde on the linker can react with hydrazide or aminooxy groups. precisepeg.comdcchemicals.com Therefore, a common strategy involves reacting the oxidized glycan with a molecule containing a hydrazide or aminooxy group. Alternatively, the Ald-Ph-PEG2-t-butyl ester can be reacted with a bifunctional molecule containing a hydrazide/aminooxy group on one end and another functional group on the other, which then attaches to the target biomolecule. The reaction of an aldehyde with a hydrazide forms a hydrazone bond, while the reaction with an aminooxy group forms a more stable oxime bond. dcchemicals.com
This method is highly effective for producing homogeneous antibody-drug conjugates (ADCs) where the stoichiometry and site of conjugation are well-defined, minimizing interference with the antibody's antigen-binding capacity. axispharm.com
Table 3: Research Findings on Conjugation to Oxidized Glycans
| Step | Reagent/Method | Mechanism | Resulting Linkage | Reference |
|---|---|---|---|---|
| 1. Oxidation | Sodium Periodate (NaIO4) | Oxidizes vicinal diols on glycan chains. | Generates reactive aldehyde groups on the glycoprotein. | scholaris.cascholaris.ca |
| 2. Conjugation | Hydrazide- or Aminooxy-functionalized molecule | The aldehyde on Ald-Ph-PEG2-t-butyl ester reacts with a hydrazide or aminooxy group. | Forms a hydrazone or oxime bond, respectively. | precisepeg.comdcchemicals.comscholaris.ca |
Applications in Advanced Biological and Pharmaceutical Research
Development of Antibody-Drug Conjugates (ADCs)
Role of Ald-Ph-PEG2-t-butyl ester in ADC Linker Design
Ald-Ph-PEG2-t-butyl ester is a non-cleavable linker precursor that plays a significant role in modern ADC design. creative-biolabs.com Its utility stems from its bifunctional nature, which allows for the sequential attachment of the antibody and the cytotoxic payload.
Aldehyde Functionality : The aldehyde group provides a specific reaction handle. It can react with hydrazide-containing molecules to form a stable hydrazone bond, often under mild acidic conditions (pH 5-7). This specific reactivity allows for controlled conjugation to an antibody or a payload that has been modified to contain a corresponding reactive group.
PEG2 Spacer : The short polyethylene (B3416737) glycol (PEG) chain acts as a flexible spacer. This spacer is important for several reasons:
It provides physical separation between the antibody and the drug, which can help prevent the bulky drug molecule from interfering with the antibody's ability to bind to its target antigen.
PEG linkers can create a protective shield around the payload, enhancing its stability in circulation. biochempeg.com
Protected Carboxylic Acid : The t-butyl ester serves as a protecting group for a carboxylic acid. broadpharm.com This is essential for a controlled, stepwise conjugation strategy. The ester is stable during the initial reaction involving the aldehyde group but can be selectively removed later using acidic conditions to reveal the carboxylic acid. broadpharm.com This newly exposed functional group can then be used to attach the second component of the ADC, such as the cytotoxic drug, through amide bond formation. broadpharm.com
Achieving Homogeneous Drug-to-Antibody Ratios (DAR)
The drug-to-antibody ratio (DAR) is a critical quality attribute of an ADC, representing the average number of drug molecules conjugated to a single antibody. mdpi.com A heterogeneous mixture with varying DARs can lead to inconsistent efficacy and pharmacokinetic profiles. While traditional conjugation methods often result in such mixtures, site-specific conjugation strategies are employed to produce homogeneous ADCs with a defined DAR. mdpi.comnih.gov
The use of linkers like Ald-Ph-PEG2-t-butyl ester is integral to these advanced strategies. By incorporating a unique reactive handle, such as an aldehyde, onto an antibody at a specific site through protein engineering (e.g., using formylglycine-generating enzyme), a precisely controlled reaction can occur. nih.gov This allows for the attachment of the linker—and subsequently the drug—at predetermined locations on the antibody, leading to a uniform ADC population with a specific DAR (e.g., DAR 2 or 4). mdpi.comresearchgate.net This control over stoichiometry is crucial for developing ADCs with predictable behavior and an optimized therapeutic window. nih.govnih.gov
Impact on Pharmacokinetic and Efficacy Profiles of ADCs
The pharmacokinetic (PK) profile of an ADC, which governs its absorption, distribution, metabolism, and excretion, is a key determinant of its therapeutic index. nih.gov The properties of the linker, including its stability and hydrophilicity, significantly influence the PK of the entire conjugate. nih.govnih.gov
Improved Stability and Half-Life : The high stability of non-cleavable linkers derived from Ald-Ph-PEG2-t-butyl ester contributes to a longer circulation half-life for the ADC, as the construct remains intact in the plasma. nih.gov
Impact of Conjugation : The process of conjugating a drug to an antibody can alter the antibody's natural PK properties. nih.gov Hydrophilic linkers can help mitigate some of the negative effects associated with conjugating hydrophobic drugs, such as increased aggregation and rapid clearance. biochempeg.com
By ensuring the stable attachment of the drug until the ADC reaches its target, linkers derived from Ald-Ph-PEG2-t-butyl ester contribute to an improved efficacy and safety profile, maximizing the drug's therapeutic potential while minimizing off-target toxicity.
Protein and Peptide Conjugation
Beyond ADCs, Ald-Ph-PEG2-t-butyl ester and similar PEGylated linkers are valuable tools for the broader field of protein and peptide conjugation. rjpbr.com This involves modifying therapeutic proteins to enhance their pharmacological properties. nih.gov
PEGylation of Therapeutic Proteins for Improved Biologics
PEGylation is a well-established strategy that involves covalently attaching polyethylene glycol (PEG) chains to therapeutic proteins. nih.govnih.gov This modification can significantly enhance a protein's therapeutic value by altering its physicochemical properties. nih.govcreativepegworks.com
Benefits of Protein PEGylation:
| Benefit | Mechanism |
| Increased Half-Life | The PEG chain increases the hydrodynamic size of the protein, reducing its rate of clearance by the kidneys. nih.govcreativepegworks.com |
| Improved Stability | PEGylation can protect the protein from enzymatic degradation, increasing its stability in vivo. nih.gov |
| Reduced Immunogenicity | The flexible PEG chain can shield antigenic epitopes on the protein surface, making it less likely to be recognized and attacked by the immune system. nih.govyoutube.com |
| Enhanced Solubility | PEG is highly soluble in water and can improve the solubility of proteins, which is particularly useful for formulations. nih.govnih.gov |
The use of a heterobifunctional linker like Ald-Ph-PEG2-t-butyl ester allows for a more controlled, site-specific PEGylation. mdpi.com Rather than random attachment to various sites on the protein (such as lysine (B10760008) residues), which can result in a heterogeneous product with reduced activity, site-specific PEGylation ensures that the PEG chain is attached at a predetermined location. mdpi.com This preserves the protein's biological activity and results in a more uniform and well-characterized therapeutic product. mdpi.com
Site-Specific Modification of Proteins
The aldehyde group on the Ald-Ph-PEG2-t-butyl ester linker is a key feature for achieving site-specific modification of proteins. This functionality allows for covalent bond formation with specific amino acid residues under controlled conditions. One of the primary methods for this is reductive amination, which can target the N-terminal α-amine of a protein or peptide. This reaction's specificity is based on the difference in pKa between the N-terminal α-amine and the ε-amine of lysine residues, enabling precise modification at the protein's terminus.
Another common strategy involves the reaction of the aldehyde with molecules containing an aminooxy group to form a stable oxime linkage, or with hydrazide-containing molecules to create hydrazone bonds. These reactions are highly efficient and can proceed under mild, physiologically compatible conditions, which is crucial for maintaining the structural integrity and biological activity of the protein.
Table 1: Reactive Moieties of Ald-Ph-PEG2-t-butyl ester for Protein Modification
| Functional Group | Reactive Partner on Biomolecule | Resulting Linkage | Key Feature |
| Aldehyde (-CHO) | Aminooxy (-ONH2) | Oxime | High stability |
| Aldehyde (-CHO) | Hydrazide (-CONHNH2) | Hydrazone | Can be designed to be acid-labile |
| Aldehyde (-CHO) | N-terminal α-amine (-NH2) | Amine (via reductive amination) | High site-specificity |
Creation of Multifunctional Protein Constructs
The bifunctional nature of Ald-Ph-PEG2-t-butyl ester makes it an ideal component for engineering multifunctional protein constructs. These are molecules that combine different protein domains or other moieties to achieve novel or enhanced functions. The process typically involves a two-step conjugation strategy.
First, the aldehyde group is used to attach the linker to a specific site on one protein. Subsequently, the t-butyl ester protecting group is removed, usually under acidic conditions, to expose a reactive carboxylic acid. broadpharm.combroadpharm.com This newly available functional group can then be coupled to a second molecule, such as another protein, a peptide, a fluorescent dye, or a therapeutic agent, via amide bond formation. This modular approach allows for the precise assembly of complex biological tools for applications in diagnostics, therapeutics, and fundamental research.
Targeted Drug Delivery Systems
Ald-Ph-PEG2-t-butyl ester is a valuable tool in the design of advanced drug delivery systems. Its structure allows for the linkage of therapeutic payloads to targeting moieties or carrier molecules, enhancing the specificity and efficacy of treatments. The PEG spacer component improves the solubility and pharmacokinetic properties of the resulting conjugate.
Design of Cleavable and Non-Cleavable Linkers for Controlled Release
The type of covalent bond formed using the Ald-Ph-PEG2-t-butyl ester linker dictates whether the resulting conjugate has a cleavable or non-cleavable design, which is critical for controlling the release of a therapeutic payload.
Non-Cleavable Linkers : The core structure of the Ald-Ph-PEG2-t-butyl ester itself is considered non-cleavable. creative-biolabs.com When the linker is used to connect a drug to an antibody, for example, the payload is released only after the complete degradation of the antibody within the target cell. This can offer a more stable linkage in circulation.
Cleavable Linkers : Cleavable linkers are designed to release their cargo in response to specific triggers within the target environment, such as low pH or the presence of certain enzymes. While the linker's backbone is stable, the bonds formed by its terminal groups can be cleavable. For instance, a hydrazone bond formed from the aldehyde group is known to be labile in the acidic environment of endosomes and lysosomes. This pH-sensitive cleavage allows for the targeted release of the drug inside the cell, minimizing systemic exposure. The t-butyl ester itself can be considered an acid-labile protecting group, a feature exploited during synthesis rather than for in-vivo drug release. broadpharm.combroadpharm.com
Table 2: Linker Characteristics for Drug Delivery
| Linker Strategy | Bond Type Example | Release Mechanism | Advantage |
| Non-Cleavable | Oxime, Amide | Proteolytic degradation of the carrier | High stability in circulation |
| Cleavable | Hydrazone | Low pH environment (e.g., endosomes) | Controlled, triggered release at the target site |
Functionalization of Nanoparticles and Polymeric Carriers
Nanoparticles and other polymeric carriers are extensively researched as platforms for targeted drug delivery. Ald-Ph-PEG2-t-butyl ester can be used to functionalize the surface of these carriers to enhance their performance. The aldehyde group provides a reactive site for attaching targeting ligands, such as antibodies or peptides, which can direct the nanoparticle to specific cells or tissues.
The integrated PEG2 spacer is particularly beneficial in this context. It forms a hydrophilic layer on the nanoparticle surface, which helps to reduce non-specific uptake by the immune system, thereby prolonging circulation time and promoting accumulation at the target site through the enhanced permeability and retention (EPR) effect. This surface modification allows for active targeting, which can significantly improve the specificity and therapeutic index of the encapsulated drug.
Hydrogel Functionalization for Tunable Drug Release
Hydrogels are water-swollen, three-dimensional polymer networks that are highly attractive for drug delivery and tissue engineering applications. Ald-Ph-PEG2-t-butyl ester can be employed to functionalize hydrogel precursors. The aldehyde groups can participate in cross-linking reactions, for instance, by forming stable oxime bonds with hydroxylamine-functionalized polymers, to create the hydrogel network.
The properties of the hydrogel, such as its swelling ratio, degradation rate, and mechanical strength, can be precisely controlled by adjusting the cross-linking density and the chemical nature of the cross-links. This allows for the design of "smart" biomaterials with tunable drug release profiles. For example, by incorporating acid-labile linkages into the hydrogel structure, a pH-responsive system can be created that releases its therapeutic payload in specific acidic environments, such as a tumor microenvironment or an intracellular compartment.
Biomaterials and Surface Modification
The application of Ald-Ph-PEG2-t-butyl ester extends to the field of biomaterials and the modification of surfaces. The ability to introduce specific chemical functionalities onto a material's surface without altering its bulk properties is a key objective in biomaterials science. Such modifications can be used to improve the biocompatibility of medical implants, control cell adhesion, and develop novel diagnostic devices. mdpi.com
The terminal aldehyde group of the linker can react with surfaces that have been functionalized with primary amines (e.g., glass slides, gold nanoparticles, or polymer beads) through reductive amination to form stable, covalent bonds. The PEG linker acts as a spacer, extending the immobilized biomolecule away from the surface. This spatial separation is often crucial to ensure that the biomolecule retains its native conformation and biological activity, which is essential for applications like biosensors and other diagnostic platforms. Furthermore, the hydrophilic PEG chains can render surfaces resistant to non-specific protein adsorption, a critical feature for materials in contact with biological fluids. researchgate.netnih.gov
Functionalization of Surfaces for Biosensors and Diagnostics
The development of highly sensitive and specific biosensors and diagnostic platforms often relies on the stable immobilization of biological recognition elements (e.g., antibodies, enzymes, or nucleic acids) onto a solid surface. Ald-Ph-PEG2-t-butyl ester serves as an effective linker for this purpose.
The aldehyde group of the compound can react with primary amines present on functionalized surfaces, such as glass slides, gold nanoparticles, or polymer beads, through reductive amination to form stable covalent bonds . The integrated polyethylene glycol (PEG) linker plays a critical role in this application. It functions as a spacer, extending the immobilized biomolecule away from the surface, which helps to ensure its correct orientation and accessibility for binding to its target .
Furthermore, the hydrophilic nature of the PEG chain helps to create a microenvironment that minimizes the non-specific adsorption of proteins from the sample matrix. This reduction in non-specific binding is a crucial factor in minimizing background noise and achieving the high sensitivity required for reliable diagnostic assays .
Table 1: Role of Functional Groups in Biosensor Surface Functionalization
| Functional Group | Role in Application | Benefit |
| Aldehyde | Covalently attaches to amine-functionalized surfaces. | Stable immobilization of recognition elements. |
| PEG Chain | Acts as a hydrophilic spacer. | Reduces non-specific binding, enhances sensitivity. |
| t-butyl ester | Protected carboxylic acid for potential secondary functionalization. | Offers possibility for multi-step surface modification. |
Immobilization of Biomolecules onto Solid Supports
The covalent attachment of biomolecules to solid supports is a foundational technique in biotechnology, essential for applications like affinity chromatography, solid-phase synthesis, and the development of reusable biocatalysts . Ald-Ph-PEG2-t-butyl ester is an effective crosslinker for immobilizing macromolecules such as enzymes, antibodies, and nucleic acids .
The immobilization process typically involves the reaction of the linker's aldehyde group with nucleophilic amine residues, such as the epsilon-amino group of lysine, on the surface of the biomolecule. This reaction initially forms a Schiff base, which is then reduced to a stable secondary amine linkage . This method ensures the stable and oriented coupling of proteins and other biomolecules to a variety of solid matrices . The PEG spacer helps to preserve the biological activity of the immobilized molecule by providing a flexible, aqueous-like environment and preventing detrimental interactions with the support material .
Development of Bio-Compatible Coatings
Biocompatibility is a critical requirement for medical devices, implants, and drug delivery systems that come into contact with biological tissues. Foreign surfaces can trigger undesirable responses, including immune reactions, blood clotting, and biofouling, which can lead to device failure. Coating surfaces with PEG, a process known as PEGylation, is a widely recognized strategy for improving biocompatibility .
Ald-Ph-PEG2-t-butyl ester can be utilized to construct these biocompatible coatings. By grafting this molecule onto the surface of a material, a hydrophilic and flexible PEG layer is formed. This layer can sterically hinder the approach and adsorption of proteins and cells, thereby preventing biofouling and reducing the body's immune response to the foreign object .
Chemical Biology and Proteomics
In the fields of chemical biology and proteomics, understanding the function and interaction of proteins in complex biological systems is a primary goal. Heterobifunctional linkers like Ald-Ph-PEG2-t-butyl ester provide a versatile scaffold for creating chemical probes to label, track, and identify proteins and their interaction partners .
Probes for Protein Modification and Labeling
The targeted modification and labeling of proteins are essential for studying their function, localization, and dynamics. Ald-Ph-PEG2-t-butyl ester can be used to construct probes for this purpose. The aldehyde group serves as a reactive handle for attaching the probe to a protein, often by reacting with amine groups on the protein surface .
Following the attachment to the protein of interest, the t-butyl ester group can be deprotected under acidic conditions to reveal a carboxylic acid. This newly available functional group can then be used to attach a reporter tag, such as a fluorescent dye or a biotin molecule, enabling the detection, visualization, and purification of the labeled protein . This modular approach allows for the controlled and site-specific labeling of target proteins.
Activity-Based Protein Profiling
Activity-based protein profiling (ABPP) is a powerful chemoproteomic strategy used to monitor the activity of entire enzyme families in complex proteomes uu.nlnih.gov. ABPP utilizes activity-based probes (ABPs) that covalently bind to the active site of enzymes uu.nl.
Ald-Ph-PEG2-t-butyl ester can serve as a scaffold for creating such probes. In this context, the aldehyde group can act as a reactive "warhead" to target the active sites of specific enzyme classes. After the probe has covalently labeled its target enzymes, a reporter tag can be attached to the other end of the linker (following deprotection of the t-butyl ester) for detection and identification via mass spectrometry-based proteomics or fluorescence imaging . This enables the functional analysis of enzymes within their native biological environment .
Table 2: Application of Ald-Ph-PEG2-t-butyl ester in Proteomics
| Application Area | Specific Use | Key Functional Groups Involved | Primary Benefit |
| Protein Labeling | Site-specific modification of proteins with reporter tags. | Aldehyde (for protein attachment), t-butyl ester (for tag coupling). | Modular and controlled labeling of target proteins. |
| Activity-Based Protein Profiling | As a scaffold for creating probes that covalently label active enzymes. | Aldehyde (as reactive "warhead"), t-butyl ester (for reporter attachment). | Enables functional analysis of enzymes in complex proteomes. |
Studies on Protein-Protein Interactions
Deciphering the complex network of protein-protein interactions (PPIs) is fundamental to understanding cellular signaling and disease mechanisms. Chemical crosslinkers and probes are invaluable tools for identifying and studying these interactions .
Ald-Ph-PEG2-t-butyl ester can be employed to create "bait" molecules for use in affinity pull-down assays. In this approach, a known protein (the "bait") is conjugated to the aldehyde end of the linker. This bait-linker conjugate can then be introduced into a cell lysate to capture its interacting protein partners (the "prey"). The t-butyl ester end of the linker provides a versatile handle for immobilization onto a solid support, such as agarose beads, after deprotection and subsequent coupling. This facilitates the easy separation and purification of the bait-prey complexes from the rest of the lysate, allowing for the identification of the prey proteins by mass spectrometry .
PROTAC Linker Design Considerations
Ald-Ph-PEG2-t-butyl ester is a specialized bifunctional linker used in the synthesis of PROTACs. Its structure is meticulously designed with distinct chemical moieties that each serve a strategic purpose in the construction and function of the final PROTAC molecule. These components include:
An aldehyde (Ald) group, which serves as a reactive handle for conjugation.
A phenyl (Ph) ring, which introduces a degree of rigidity.
A short polyethylene glycol (PEG) chain (PEG2), which enhances solubility and provides optimal spacing. biochempeg.comjenkemusa.com
A t-butyl ester protected carboxyl group, which allows for sequential, controlled synthesis.
The careful balance of these elements within a single linker molecule allows for the fine-tuning of a PROTAC's physicochemical and pharmacokinetic properties, which is essential for achieving potent and selective protein degradation. nih.gov
Role of Linker Chemistry in PROTAC Efficacy
The chemical composition of the linker is a pivotal factor that governs the biological activity of a PROTAC. nih.gov The specific structural features of Ald-Ph-PEG2-t-butyl ester—its length, flexibility, and polarity—directly impact the formation and stability of the crucial ternary complex, which is a prerequisite for the ubiquitination and subsequent degradation of the target protein. axispharm.com
The PEG2 moiety is particularly significant. PEG linkers are widely used in PROTAC design and are present in over half of the reported molecules. biochempeg.com Their inclusion offers several key advantages:
Enhanced Solubility: The hydrophilic nature of the ethylene (B1197577) glycol units improves the water solubility of the often large and hydrophobic PROTAC molecule, which can aid in its oral absorption and compatibility with physiological environments. precisepeg.combiochempeg.comjenkemusa.com
Optimized Length: The length of the linker is critical for efficacy. A linker that is too short can cause steric hindrance, while one that is too long may lead to an unstable, loose complex. The defined two-unit length of the PEG chain in this linker provides a specific spatial separation between the two ligands, which can be optimized for a particular target protein and E3 ligase pair. nih.gov
Modulated Permeability: By balancing hydrophilic and lipophilic properties, the PEG component influences the PROTAC's ability to permeate cell membranes and reach its intracellular target. biochempeg.com
The phenyl group integrated into the linker backbone introduces a degree of structural rigidity. While flexible linkers like pure alkyl or PEG chains are common, incorporating rigid elements can pre-organize the PROTAC into a conformation that is favorable for ternary complex formation. nih.gov This can reduce the entropic penalty of binding and enhance the stability of the complex, leading to more efficient protein degradation. nih.gov The aromatic ring can also participate in non-covalent interactions, such as π-π stacking, which may further stabilize the ternary complex. precisepeg.com
Table 1: Impact of Linker Properties on PROTAC Efficacy
| Linker Property | Contribution of Ald-Ph-PEG2-t-butyl ester Component | Impact on PROTAC Efficacy |
| Solubility | The hydrophilic PEG2 chain increases water solubility. precisepeg.combiochempeg.com | Improves compatibility with biological systems and can enhance oral absorption. jenkemusa.com |
| Length & Spacing | The defined length of the PEG2 and phenyl components provides optimal distance between ligands. nih.gov | Crucial for forming a stable and productive ternary complex; avoids steric clash or excessive looseness. |
| Rigidity | The phenyl group introduces a rigid structural element. | Can pre-organize the molecule into an active conformation, enhancing ternary complex stability and degradation activity. nih.gov |
| Permeability | The balance between the hydrophilic PEG and other components affects the ability to cross cell membranes. biochempeg.com | Influences the PROTAC's bioavailability and ability to reach its intracellular target protein. |
Orthogonally Protected Bifunctional Linkers in PROTAC Synthesis
The synthesis of PROTACs is a complex process that involves the sequential attachment of two different ligands to a central linker. nih.gov To achieve this in a controlled and efficient manner, chemists often employ orthogonally protected bifunctional linkers. "Orthogonal protection" refers to the use of two distinct protecting groups that can be removed under different chemical conditions, allowing for the selective reaction of one part of the linker while the other remains inert. nih.gov
Ald-Ph-PEG2-t-butyl ester is an exemplary orthogonally protected bifunctional linker. broadpharm.com It possesses two different reactive sites, each masked or available for distinct chemical transformations:
The Aldehyde Group: This group is readily available for conjugation. Aldehydes can react selectively with molecules containing amine, hydroxylamine (B1172632), or hydrazine (B178648) functionalities to form stable covalent bonds. medchemexpress.combroadpharm.com This allows for the attachment of the first ligand (either the POI binder or the E3 ligase ligand) to the linker.
The t-butyl Ester Group: This group serves as a protecting group for a carboxylic acid. The t-butyl ester is chemically robust under many reaction conditions but can be selectively cleaved under acidic conditions to reveal the free carboxylic acid. broadpharm.com This newly deprotected acid can then be coupled to the second ligand, typically through the formation of an amide bond. broadpharm.com
The use of this orthogonal strategy streamlines the synthesis of PROTAC libraries, which is often necessary to find the optimal linker length and composition for a given target. nih.gov By having two distinct reactive handles that can be addressed independently, researchers can avoid the formation of unwanted side products and build complex PROTAC molecules in a stepwise, predictable fashion. This approach accelerates the screening process and the development of effective protein-degrading therapeutics.
Mechanistic and Computational Investigations
Reaction Kinetics and Thermodynamics of Aldehyde and Ester Reactions
The aldehyde group of "Ald-Ph-PEG2-t-butyl ester" primarily participates in the formation of oxime and hydrazone linkages, which are widely used in bioconjugation due to their specificity and stability. axispharm.com The t-butyl ester, on the other hand, serves as a protecting group for a carboxylic acid, which can be deprotected under specific conditions.
The efficiency and equilibrium of oxime and hydrazone formation are significantly influenced by pH. nih.gov The reaction is generally acid-catalyzed, with an optimal pH range typically between 4.5 and 5.5. nih.gov At this pH, the aldehyde is sufficiently protonated to enhance its electrophilicity, while the nucleophilic alkoxyamine or hydrazine (B178648) is not excessively protonated, which would render it non-nucleophilic. nih.gov
At neutral pH (around 7.4), the reaction rate is considerably slower, which can be a limitation for in vivo applications where maintaining acidic conditions is not feasible. nih.gov The equilibrium of the reaction also shifts with pH. Under acidic conditions, the formation of the oxime or hydrazone is favored. However, the reverse reaction, hydrolysis, is also acid-catalyzed, meaning that the stability of the resulting conjugate is pH-dependent. nih.gov
The hydrolysis of t-butyl esters is highly dependent on acidic conditions. acsgcipr.org They are generally stable at neutral and basic pH but can be efficiently cleaved under acidic treatment. acsgcipr.org This property is often exploited for the controlled release of carboxylic acid-containing molecules.
Table 1: Effect of pH on Aldehyde and Ester Reactions
| Functional Group | Reaction | Optimal pH | Condition | Effect |
| Aldehyde | Oxime/Hydrazone Formation | 4.5 - 5.5 | Acidic | Accelerates reaction rate by increasing aldehyde electrophilicity. nih.gov |
| Aldehyde | Oxime/Hydrazone Formation | 7.4 | Neutral | Slower reaction rate compared to acidic conditions. nih.gov |
| t-Butyl Ester | Hydrolysis | < 4 | Acidic | Promotes cleavage to carboxylic acid and tert-butanol. acsgcipr.org |
| t-Butyl Ester | Hydrolysis | 7-10 | Neutral/Basic | Generally stable, minimal hydrolysis. acsgcipr.org |
To overcome the slow reaction rates at neutral pH, various catalytic strategies have been developed for oxime and hydrazone formation. Aniline and its derivatives have been identified as effective nucleophilic catalysts. acs.orgacs.org These catalysts operate by forming a more reactive Schiff base intermediate with the aldehyde, which then rapidly reacts with the alkoxyamine or hydrazine. acs.org
More recently, bifunctional catalysts that possess both a nucleophilic amine and a proton-donating group have been shown to be highly efficient. rsc.org These catalysts can facilitate proton transfer at the transition state, significantly accelerating the reaction. rsc.org The use of catalytic amine buffers has also been demonstrated to enhance reaction rates by several orders of magnitude at neutral pH. rsc.orgrsc.org Additionally, simple salts have been shown to catalyze these reactions under physiologically relevant conditions. diva-portal.orgresearchgate.net
Table 2: Catalysts for Oxime and Hydrazone Formation
| Catalyst | Type | Mechanism of Action |
| Aniline | Nucleophilic Catalyst | Forms a more reactive Schiff base intermediate with the aldehyde. acs.org |
| 2-Aminophenols | Bifunctional Catalyst | Intramolecular proton transfer facilitates the reaction. acs.org |
| 2-(Aminomethyl)benzimidazoles | Bifunctional Catalyst | Effective for both aldehyde and ketone substrates. acs.org |
| Catalytic Amine Buffers | Bifunctional Buffer | Control pH and catalyze the reaction simultaneously. rsc.orgrsc.org |
| Simple Salts (e.g., NaCl, CaCl2) | Salt Catalysis | Stabilize the transition state, promoting the dehydration step. diva-portal.orgresearchgate.net |
Computational Modeling of Linker Conformations and Reactivity
The PEG component of the linker imparts flexibility and hydrophilicity to the molecule. Computational models, such as molecular dynamics (MD) simulations, can be used to predict the conformational space that the linker can occupy. researchgate.net This is crucial for determining the optimal linker length to ensure that the conjugated molecule can reach its target without steric hindrance. nih.govresearchgate.net
The flexibility of the linker is also a key parameter. While flexible linkers can be advantageous for allowing a conjugated molecule to orient itself for optimal binding, excessive flexibility can sometimes be detrimental. acs.org Computational models like the worm-like chain (WLC) and Gaussian chain (GC) models can be used to describe the stiffness and end-to-end distance of polymer linkers, helping to rationalize the relationship between linker composition and the properties of the final bioconjugate. acs.org
Computational chemistry methods, such as density functional theory (DFT), are powerful tools for studying the mechanisms of chemical reactions. researchgate.net These methods can be used to calculate the energies of reactants, products, transition states, and intermediates involved in oxime and hydrazone formation, as well as in ester hydrolysis. researchgate.netorganicchemistrytutor.compearson.comsolubilityofthings.com
By mapping the potential energy surface of the reaction, researchers can identify the rate-determining step and understand how different factors, such as pH and catalysts, influence the reaction rate. nih.gov For example, DFT calculations have been used to support the proposed transition states in acid-catalyzed oxime formation. nih.gov This detailed mechanistic understanding can guide the design of more efficient linkers and conjugation strategies.
Stability Studies of Conjugates Formed with Ald-Ph-PEG2-t-butyl ester
The stability of the linkages formed by "Ald-Ph-PEG2-t-butyl ester" is a critical factor for its application in areas like drug delivery, where the conjugate must remain intact until it reaches its target.
The primary linkages formed are oximes and hydrazones. Generally, oxime bonds are more stable towards hydrolysis than hydrazone bonds, especially under acidic conditions. nih.govraineslab.comscispace.com The stability of these linkages can be fine-tuned by modifying the electronic properties of the substituents on both the aldehyde and the nucleophile. nih.gov Electron-withdrawing groups on the nitrogen of the hydrazine or alkoxyamine tend to increase the stability of the resulting hydrazone or oxime. nih.gov
Future Directions and Emerging Research Avenues
Integration with Advanced Bioorthogonal Chemistries (e.g., Click Chemistry)
The aldehyde functional group of Ald-Ph-PEG2-t-butyl ester is a key handle for a variety of bioorthogonal reactions, which are chemical reactions that can occur in living systems without interfering with native biochemical processes. wikipedia.org This capability is crucial for the site-specific modification of complex biomolecules like proteins and antibodies. nih.gov
Future research will focus on expanding the repertoire of bioorthogonal reactions involving the aldehyde group beyond traditional hydrazone and oxime formations. spirochem.comrsc.org While effective, these reactions can sometimes be limited by kinetics or the stability of the resulting bond. nih.gov Emerging strategies include:
Hydrazino-iso-Pictet-Spengler (HIPS) Ligation: This reaction offers the formation of a stable C-C bond, providing greater stability under physiological conditions compared to hydrazones. nih.gov
Tandem Knoevenagel-Intra Michael Addition: This method allows for rapid and stoichiometric modification of proteins containing aldehydes. acs.org
Aldol Bioconjugation: Using amino acid-derived organocatalysts, this approach can create stable carbon-carbon bonds under mild, biocompatible conditions. nih.gov
Furthermore, the Ald-Ph-PEG2-t-butyl ester can be integrated into the broader landscape of "click chemistry". nih.gov While the aldehyde itself does not directly participate in the most common copper-catalyzed azide-alkyne cycloaddition (CuAAC), it can be used in concert with it. researchgate.net For instance, the linker can be used to attach a molecule to a protein via an oxime bond, while the t-butyl ester, after deprotection to a carboxylic acid, can be modified with an azide (B81097) or alkyne. This dual functionality allows for the creation of complex, multifunctional constructs by combining different bioorthogonal chemistries. researchgate.net The inverse-electron-demand Diels-Alder (IEDDA) reaction, known for its exceptionally fast kinetics, is another promising avenue where aldehyde-bearing molecules can be derivatized to participate. conju-probe.comwikipedia.orgacs.org
The development of new bioorthogonal reactions with faster kinetics and the ability to form native chemical linkages is a significant future goal. acs.orgnih.gov
Table 1: Comparison of Aldehyde-Based Bioorthogonal Reactions
| Reaction Type | Reacts With | Resulting Linkage | Key Advantages |
| Hydrazone/Oxime Ligation | Hydrazides/Hydroxylamines | Hydrazone/Oxime (C=N) | Well-established, mild conditions. spirochem.comrsc.org |
| HIPS Ligation | Hydrazines | Stable C-C bond | Enhanced stability over hydrazones. nih.gov |
| Aldol Bioconjugation | Ketones/other Aldehydes | Carbon-Carbon bond | Stable, catalyzed by amino acids. nih.gov |
| IEDDA (indirectly) | Tetrazines | Dihydropyridazine | Extremely fast reaction kinetics. wikipedia.orgconju-probe.com |
Development of Smart and Responsive Linkers based on Aldehyde and Ester Functionality
The aldehyde and t-butyl ester groups in Ald-Ph-PEG2-t-butyl ester are ideal candidates for designing "smart" or "responsive" linkers. These linkers are engineered to cleave and release a payload (e.g., a drug) only in response to specific environmental triggers, such as changes in pH or the presence of certain enzymes.
The t-butyl ester is inherently acid-labile. In the acidic microenvironment of a tumor or within specific cellular compartments like endosomes or lysosomes (where pH can drop to 5.0-6.0), the ester can be hydrolyzed. This cleavage would release the part of the conjugate attached via the propanoate group. Research is ongoing to fine-tune the hydrolysis rate by modifying the structure around the ester bond.
Similarly, the bond formed by the aldehyde group, such as a hydrazone, can also be designed to be acid-sensitive. nih.gov This provides a dual pH-responsive cleavage mechanism. For example, a drug-linker conjugate could be designed to be stable in the bloodstream (pH 7.4) but to rapidly release the drug upon entering a cancer cell. Brush polymers with aldehyde groups have been used to conjugate drugs via acid-sensitive Schiff base linkages for controlled release. researchgate.net
Future work will likely involve:
Enzyme-Cleavable Linkers: Incorporating specific peptide sequences into the linker structure that are substrates for enzymes overexpressed in target tissues (e.g., cathepsins in tumors).
Redox-Responsive Linkers: Designing linkers with disulfide bonds that are cleaved in the reducing environment inside a cell.
Multi-Stimuli Responsive Systems: Creating sophisticated linkers that require two or more signals to trigger payload release, enhancing specificity and reducing off-target effects.
Multifunctional Bioconjugates for Synergistic Therapeutic and Diagnostic Applications
The bifunctional nature of Ald-Ph-PEG2-t-butyl ester makes it an excellent scaffold for building multifunctional bioconjugates, particularly for "theranostic" (therapeutic + diagnostic) applications. This involves creating a single agent that can simultaneously diagnose a disease, deliver a therapeutic payload, and potentially monitor the response to treatment.
For example, the aldehyde end could be used to attach the linker to a targeting moiety, such as an antibody that recognizes a cancer cell. The t-butyl ester, after deprotection, could be used to attach two different molecules:
A potent cytotoxic drug for therapy.
A diagnostic agent, such as a fluorescent dye for imaging or a chelating agent for radionuclides in PET or SPECT imaging.
This approach allows for the precise co-delivery of different agents to the same location, which can lead to synergistic effects. Future research will explore the synthesis of increasingly complex constructs, potentially combining multiple drugs with different mechanisms of action or integrating targeting, therapeutic, and multiple imaging modalities into one molecular entity. The ability to use orthogonal chemistries, such as combining aldehyde ligation with click chemistry, is essential for assembling these intricate systems. researchgate.net
High-Throughput Screening and Combinatorial Chemistry for Linker Optimization
Future research will increasingly rely on high-throughput screening (HTS) and combinatorial chemistry to accelerate linker optimization. This involves:
Combinatorial Synthesis: Creating large libraries of linkers where components like the PEG chain length, the aromatic group, and the ester are systematically varied.
HTS Assays: Developing rapid assays to screen these libraries for desired properties, such as stability in plasma, cleavage rate at different pH values, and efficiency of bioconjugation.
These approaches allow researchers to quickly identify linkers with the optimal balance of properties for a specific application, a process that would be prohibitively slow using traditional, one-at-a-time synthesis and testing. This is particularly relevant for the development of complex constructs like Antibody-Drug Conjugates (ADCs) and PROTACs (PROteolysis TArgeting Chimeras), where the linker is a critical determinant of success.
Translational Research and Clinical Potential of Ald-Ph-PEG2-t-butyl ester Conjugates
The ultimate goal of developing linkers like Ald-Ph-PEG2-t-butyl ester is their use in clinical applications to improve human health. The journey from a laboratory chemical to a component of an approved drug is long and requires extensive translational research.
The key features of this linker—its capacity for stable and site-specific bioconjugation and the potential for creating stimuli-responsive systems—make it highly relevant for next-generation drug development. nih.govrsc.org The aldehyde handle, for instance, can be introduced into antibodies enzymatically, allowing for the creation of homogeneous ADCs with a defined drug-to-antibody ratio (DAR), a critical factor for clinical performance. nih.gov
Future translational efforts will focus on:
Preclinical Development: Using conjugates built with this linker in extensive preclinical studies (in vitro and in vivo animal models) to demonstrate efficacy and gather initial safety data.
Pharmacokinetic Profiling: Studying how the linker affects the absorption, distribution, metabolism, and excretion (ADME) of the bioconjugate. The PEG component is particularly important here for modulating solubility and circulation half-life.
CMC (Chemistry, Manufacturing, and Controls): Developing robust and scalable manufacturing processes for the linker and the final bioconjugate to ensure quality and consistency for clinical trials.
The clinical potential for conjugates using this linker is significant, particularly in oncology for targeted drug delivery (ADCs) and in the development of novel imaging agents. researchgate.net As bioorthogonal chemistry becomes more integrated into drug design, versatile linkers like Ald-Ph-PEG2-t-butyl ester will be essential tools in translating innovative biological concepts into effective medicines. nih.gov
Q & A
Basic Questions
Q. What are the standard protocols for synthesizing Ald-Ph-PEG2-t-butyl ester, and how can reaction efficiency be monitored during synthesis?
- Methodological Answer : Synthesis typically involves nucleophilic substitution between aldehyde-functionalized PEG precursors and tert-butyl ester-protected intermediates. Reaction progress can be monitored using thin-layer chromatography (TLC) to track the consumption of starting materials or high-performance liquid chromatography (HPLC) to quantify product formation. Ensure anhydrous conditions to prevent hydrolysis of the ester group .
Q. How should Ald-Ph-PEG2-t-butyl ester be stored to maintain chemical stability and prevent degradation?
- Methodological Answer : Store the compound at -20°C in airtight containers with desiccants to avoid moisture absorption. Protect from light to prevent aldehyde oxidation. For short-term use, aliquots dissolved in anhydrous solvents like DMF or DMSO should be prepared to minimize freeze-thaw cycles .
Q. What analytical techniques are recommended for confirming the structure and purity of Ald-Ph-PEG2-t-butyl ester?
- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) is critical for verifying the aldehyde, PEG spacer, and tert-butyl ester moieties. High-resolution mass spectrometry (HRMS) confirms molecular weight, while HPLC (≥95% purity) ensures batch consistency. Fourier-transform infrared spectroscopy (FTIR) can validate functional groups like the ester carbonyl (C=O stretch at ~1720 cm⁻¹) .
Q. What are the primary research applications of Ald-Ph-PEG2-t-butyl ester in bioconjugation and drug delivery?
- Methodological Answer : The aldehyde group enables site-specific conjugation to amine-containing biomolecules (e.g., proteins, antibodies) via Schiff base formation, often stabilized by reductive amination. The PEG spacer enhances solubility and reduces immunogenicity, making it suitable for nanoparticle functionalization or prodrug design. The tert-butyl ester acts as a protecting group, removable under acidic conditions for subsequent carboxylate activation .
Advanced Research Questions
Q. How can Design of Experiments (DoE) methodologies, such as the Taguchi method, optimize the synthesis of Ald-Ph-PEG2-t-butyl ester?
- Methodological Answer : Apply orthogonal arrays (e.g., L9 Taguchi matrix) to test variables like catalyst concentration (e.g., HOBt/DCC), reaction temperature (25–60°C), and molar ratios. Signal-to-noise (S/N) ratios and ANOVA identify critical parameters. For example, catalyst concentration may dominate yield (77.5% contribution in similar esterification reactions ). Post-optimization validation runs should achieve ≥95% yield with reproducibility testing (n=3).
Q. How can researchers resolve low conjugation efficiency when using Ald-Ph-PEG2-t-butyl ester for biomolecule labeling?
- Methodological Answer : Low efficiency often stems from aldehyde reactivity loss due to oxidation or steric hindrance. Mitigation strategies include:
- Using fresh sodium cyanoborohydride (NaBH3CN) for reductive amination.
- Adjusting pH to 6.5–7.5 to balance Schiff base formation and stability.
- Pre-activating the aldehyde with tris(2-carboxyethyl)phosphine (TCEP) to reduce disulfide bonds in target proteins .
Q. How should stability studies be designed to assess Ald-Ph-PEG2-t-butyl ester under varying pH and temperature conditions?
- Methodological Answer : Conduct accelerated degradation studies by incubating the compound in buffers (pH 2–9) at 40°C for 4 weeks. Monitor degradation via HPLC-MS to identify hydrolysis products (e.g., free carboxylic acid from ester cleavage). Kinetic modeling (Arrhenius equation) predicts shelf-life at standard storage conditions (-20°C) .
Q. What statistical approaches ensure reproducibility in batch-to-batch synthesis of Ald-Ph-PEG2-t-butyl ester?
- Methodological Answer : Perform multivariate regression analysis to correlate critical process parameters (CPPs) with critical quality attributes (CQAs) like purity and yield. Use control charts (e.g., X-bar and R charts) to monitor inter-batch variability. A 95% confidence interval for yield (±2%) ensures process robustness .
Q. How can contradictory data in reaction yield and impurity profiles be systematically analyzed?
- Methodological Answer : Apply root-cause analysis (e.g., fishbone diagram) to isolate variables like reagent lot variability or moisture ingress. Cross-validate findings using orthogonal techniques: NMR for structural anomalies and LC-MS for impurity identification. Replicate outliers under controlled conditions to confirm hypotheses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
